Fluoroaluminum silicate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluoroaluminum silicate is a compound that belongs to the family of aluminosilicates, which are materials composed of aluminum, silicon, and oxygen, often with additional elements such as fluorine. This compound is particularly notable for its use in the production of glass ionomer cements, which are widely used in dentistry. The incorporation of fluorine into the aluminosilicate structure enhances certain properties, such as reducing the glass transition temperature and preventing the loss of fluorine during melting .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluoroaluminum silicate is typically synthesized by fusing together oxides of silica, alumina, and other elements with fluoride salts. The common fluoride sources include cryolite (sodium aluminum fluoride) and calcium fluoride. The fusion process involves heating the mixture to high temperatures until it melts and then cooling it rapidly to form a glass .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large furnaces where the raw materials are melted together. The molten mixture is then rapidly cooled to form a glass. Additives such as strontium, barium, or lanthanum may be included to make the glass radiopaque, which is useful in medical and dental applications .

Análisis De Reacciones Químicas

Types of Reactions: Fluoroaluminum silicate can undergo various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution Reactions: Fluorine atoms in the compound can be substituted with other halogens under specific conditions.

Common Reagents and Conditions:

Trimethylsilylation: This reaction involves the use of trimethylsilyl chloride to analyze the silicate structure of the glass.

Acid Degradation: this compound glasses can be degraded using acids to study their composition and structure.

Major Products Formed:

Hydrofluoric Acid: Formed during hydrolysis.

Silica: Also formed during hydrolysis.

Aplicaciones Científicas De Investigación

Fluoroaluminum silicate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism by which fluoroaluminum silicate exerts its effects is primarily related to its structural properties. The incorporation of fluorine into the aluminosilicate network alters the arrangement of silicon and aluminum tetrahedra, leading to changes in the glass transition temperature and other physical properties . Fluorine atoms are typically bonded to aluminum rather than silicon, which helps in preventing the loss of fluorine as silicon tetrafluoride during melting .

Comparación Con Compuestos Similares

Fluoroaluminum silicate can be compared with other similar compounds such as:

Aluminosilicates: These compounds do not contain fluorine and generally have higher melting points and different structural properties.

Fluorosilicates: These compounds contain fluorine bonded to silicon and have different chemical behaviors compared to this compound.

Uniqueness: The presence of fluorine in this compound imparts unique properties such as lower glass transition temperatures and enhanced chemical stability, making it particularly useful in applications where these characteristics are desired .

Propiedades

Número CAS |

17099-70-6 |

|---|---|

Fórmula molecular |

Al2F18Si3 |

Peso molecular |

480.19 g/mol |

Nombre IUPAC |

dialuminum;hexafluorosilicon(2-) |

InChI |

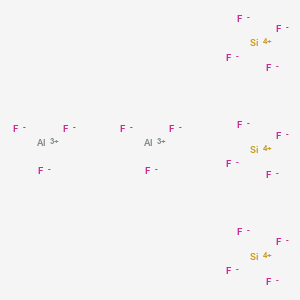

InChI=1S/2Al.3F6Si/c;;3*1-7(2,3,4,5)6/q2*+3;3*-2 |

Clave InChI |

YOKYIYGYAGPUHG-UHFFFAOYSA-N |

SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4] |

SMILES canónico |

F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Al+3].[Al+3] |

Descripción física |

Nonahydrate: Solid; Soluble in water; [Merck Index] |

Sinónimos |

fluoroaluminum silicate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)